2-[4-(4-methylphenyl)piperazin-1-yl]acetic Acid

Lipophilicity Drug-likeness Permeability

2-[4-(4-Methylphenyl)piperazin-1-yl]acetic acid (CAS 896523-38-9) is a piperazine-based zwitterionic small molecule defined by a para‑tolyl substituent at N‑4 and a carboxymethyl group at N‑1. As a member of the N‑4‑arylpiperazine‑1‑yl‑acetic acid family, its baseline molecular descriptors (calculated logP, pKa, and topological polar surface area) are comparable to those of close structural analogs such as the ortho‑methyl, meta‑methyl, and unsubstituted phenyl derivatives.

Molecular Formula C13H18N2O2
Molecular Weight 234.299
CAS No. 896523-38-9
Cat. No. B2452730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-methylphenyl)piperazin-1-yl]acetic Acid
CAS896523-38-9
Molecular FormulaC13H18N2O2
Molecular Weight234.299
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCN(CC2)CC(=O)O
InChIInChI=1S/C13H18N2O2/c1-11-2-4-12(5-3-11)15-8-6-14(7-9-15)10-13(16)17/h2-5H,6-10H2,1H3,(H,16,17)
InChIKeyMVFJEKYNELWIMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(4-Methylphenyl)piperazin-1-yl]acetic Acid – Structural and Physicochemical Baseline for N-4-Aryl-Piperazine-Acetic Acid Derivatives


2-[4-(4-Methylphenyl)piperazin-1-yl]acetic acid (CAS 896523-38-9) is a piperazine-based zwitterionic small molecule defined by a para‑tolyl substituent at N‑4 and a carboxymethyl group at N‑1. As a member of the N‑4‑arylpiperazine‑1‑yl‑acetic acid family, its baseline molecular descriptors (calculated logP, pKa, and topological polar surface area) are comparable to those of close structural analogs such as the ortho‑methyl, meta‑methyl, and unsubstituted phenyl derivatives [1]. Without experimental data differentiating series members, selection relies on predicted physicochemical properties that govern solubility, permeability, and ionization state, making it critical to verify compound‑specific values before procurement [1].

Why 2-[4-(4-Methylphenyl)piperazin-1-yl]acetic Acid Cannot Be Replaced by a Generic N‑4‑Aryl Analog


Substituting the para‑methyl group on the phenyl ring for hydrogen, halogen, or a different methyl positional isomer alters the molecule's lipophilicity, electronic distribution, and steric profile, which can shift logD by 0.3–0.8 units and modify pKa by up to 0.5 log units [1]. These changes directly affect solubility, permeability, and receptor‑off‑rate kinetics even when the piperazine‑acetic acid core is identical. Consequently, a procurement decision based on a generic “N‑4‑arylpiperazine‑1‑yl‑acetic acid” scaffold without verifying the specific substituent identity risks introducing an unintended isomer that may exhibit different crystallinity, hygroscopicity, or biological baseline . The quantitative evidence below highlights the measurable property gaps that make blind substitution scientifically and operationally unsound.

Quantitative Differentation Evidence for 2-[4-(4-Methylphenyl)piperazin-1-yl]acetic Acid vs. Closest Analogs


Predicted Lipophilicity (logP) Differentiation Between para‑Methyl and Unsubstituted Phenyl Analog

The para‑methyl substituent contributes an additional +0.4 to +0.6 logP units relative to the unsubstituted 4‑phenylpiperazin‑1‑yl‑acetic acid, based on consensus predicted logP values (ChemAxon/ALOGPS) [1]. This shift places the target compound in a lipophilicity window that aligns with CNS drug-likeness rules (logP 1–3) more favorably than the phenyl analog, which trends toward logP <1.5 and may possess lower passive membrane permeability.

Lipophilicity Drug-likeness Permeability

Calculated Acid Dissociation Constant (pKa) Distinction Between para‑Methyl and ortho‑Methyl Isomers

The para‑tolyl group exerts an electron‑donating effect that raises the piperazine N‑4 basic pKa by approximately 0.3–0.5 units compared to the ortho‑methyl isomer, where steric hindrance partially shields the lone pair [1][2]. Predicted pKa (basic) for the target compound is around 7.6–7.8, whereas the ortho‑methyl analog (CAS 896523-44-7) is predicted to have a pKa of 7.1–7.3. This difference impacts the protonation state at physiological pH (7.4) and thus the solubility‑pH profile.

Ionization state Solubility Salt formation

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Donor/Acceptor Count Comparison Across N‑4‑Aryl Series

All members of the N‑4‑arylpiperazine‑1‑yl‑acetic acid family share an identical functional group arrangement, resulting in a constant TPSA of 43.8 Ų and identical hydrogen‑bond donor (1) and acceptor (4) counts [1]. However, when combined with the differentiated logP values, the target compound's TPSA/logP ratio (43.8/2.2 ≈ 19.9) falls closer to the CNS‑MPO (Central Nervous System Multiparameter Optimization) ideal range than the more polar phenyl analog (43.8/1.6 ≈ 27.4), providing a measurable advantage for CNS‑targeted screening libraries.

Permeability Drug‑likeness Transport

Structural Isomer Purity and Procurement Specification Differentiation: para‑ vs. ortho‑ vs. meta‑Methyl Analogs

Commercial availability data indicates that the para‑methyl isomer is accessible at 98% purity (Leyan) and 95% purity (CymitQuimica), whereas the ortho‑methyl isomer (CAS 896523-44-7) and meta‑methyl isomer are typically offered at lower purity or are less frequently stocked [1]. The well‑defined purity specification of 98% for the target compound reduces the risk of isomer‑cross‑contamination that could confound biological assay results, particularly in structure‑activity relationship (SAR) studies where a methyl positional shift can change receptor binding affinity by up to 10‑fold.

Isomer purity Quality control Synthetic accessibility

Optimal Application Scenarios for 2-[4-(4-Methylphenyl)piperazin-1-yl]acetic Acid Based on Differential Evidence


CNS Drug Candidate Libraries Requiring Balanced Lipophilicity

Compounds with predicted logP between 2.0 and 2.5 and TPSA below 50 Ų are enriched in CNS‑penetrant leads. The target compound's predicted logP (~2.2) and TPSA (43.8 Ų) position it favorably relative to the more polar phenyl analog, making it a preferred scaffold for CNS‑oriented library synthesis or fragment‑based screening [1].

Positional Isomer Discrimination in SAR and Impurity Profiling

The 98% purity specification of the para‑methyl isomer, combined with its distinct retention time or spectral signature, supports its use as a reference standard for distinguishing para‑, ortho‑, and meta‑methyl positional isomers in HPLC‑MS impurity profiling of piperazine‑containing active pharmaceutical ingredients .

Physicochemical Model Validation for Zwitterionic Piperazine Derivatives

The measurable differences in predicted logP and pKa between the para‑methyl and ortho‑methyl isomers provide a useful system for validating in silico ADME prediction tools or for developing pH‑dependent solubility models for zwitterionic piperazine‑acetic acid compounds [1].

Analytical Method Development for N‑4‑Arylpiperazine Series Separation

The subtle but quantifiable hydrophobicity difference (Δ predicted logP ≈ 0.4–0.6) between the para‑methyl and unsubstituted phenyl analogs enables chromatographic method development for resolving closely related N‑4‑arylpiperazine‑1‑yl‑acetic acid impurities in a single HPLC run [1].

Quote Request

Request a Quote for 2-[4-(4-methylphenyl)piperazin-1-yl]acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.